3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).
Scientific Research Applications
-
Application in Liquid Crystal Polymers
- Field : Polymer Science
- Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
-
Biological Activities
- Field : Biological Sciences
- Summary : A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has shown biological activity on rainbow trout alevins .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound has shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Synthesis of Isoxazolines
- Field : Organic Chemistry
- Summary : Isoxazolines, similar to oxadiazoles, are five-membered heterocyclic compounds that have a wide variety of biological, pharmaceutical, and technological applications .
- Methods : Isoxazolines can be synthesized from suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .
- Results : The synthesis of isoxazolines provides a pathway to the synthesis of new liquid crystals with different molecular structures for many different practical applications .
- Synthesis of Heterocyclic Liquid Crystals
- Field : Polymer Science
- Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of heterocyclic liquid crystals .
- Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Safety And Hazards
Future Directions
The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIRBPRSTFCJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358326 |
Source
|
Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
694521-68-1 |
Source
|
Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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